1-Ethynylpyrazole

Description

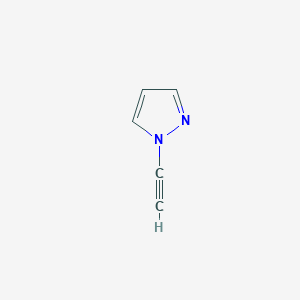

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2 |

|---|---|

Molecular Weight |

92.1 g/mol |

IUPAC Name |

1-ethynylpyrazole |

InChI |

InChI=1S/C5H4N2/c1-2-7-5-3-4-6-7/h1,3-5H |

InChI Key |

OPRXUHREXVTKQC-UHFFFAOYSA-N |

Canonical SMILES |

C#CN1C=CC=N1 |

Origin of Product |

United States |

Foundation and Context of 1 Ethynylpyrazole in Contemporary Chemical Research

Significance of N-Alkynyl Azoles in Synthetic Chemistry

N-alkynyl azoles, a class of compounds characterized by an alkyne group attached to a nitrogen atom within an azole ring, have garnered considerable interest in the field of synthetic chemistry. nih.govnih.gov This interest stems from the unique chemical reactivity conferred by the polarized nature of the carbon-carbon triple bond, which is influenced by the adjacent nitrogen-containing heterocyclic ring. nih.govresearchgate.net This polarization makes N-alkynyl azoles valuable precursors in a wide array of chemical transformations. nih.gov

The utility of N-alkynyl azoles is demonstrated by their application in the synthesis of complex molecules, including natural products and polymers. nih.gov Their reactivity allows for a variety of chemical reactions, such as addition reactions and cyclizations, providing access to a diverse range of molecular architectures. nih.govnih.gov The ability to participate in these transformations makes them versatile building blocks for constructing more complex and functionally rich compounds. researchgate.net

While sharing some chemical similarities with the more extensively studied N-alkynyl amides (ynamides), N-alkynyl azoles exhibit notable differences in reactivity, offering unique synthetic opportunities. nih.govresearchgate.net The presence of the azole moiety, a common feature in many biologically active compounds, further enhances their potential for the development of novel pharmaceuticals. nih.govresearchgate.net

Role of the Pyrazole (B372694) Heterocycle in Organic Synthesis

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a fundamental scaffold in organic synthesis. nih.govmdpi.com Its aromatic nature and the presence of multiple reaction sites make it a versatile building block for the construction of a wide variety of organic compounds. mdpi.comresearchgate.net Pyrazoles are often used as starting materials for the synthesis of more complex heterocyclic systems with significant biological and pharmaceutical relevance. mdpi.comscirp.org

The reactivity of the pyrazole ring is multifaceted. It possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of chemical reactions. mdpi.com This versatility has led to its incorporation into numerous well-established drugs, highlighting its importance in medicinal chemistry. nih.govmdpi.com The ability of the pyrazole scaffold to form various types of chemical bonds and engage in interactions such as π-stacking contributes to its utility in the design of new therapeutic agents. mdpi.com

The synthesis of pyrazole derivatives is a well-developed area of organic chemistry, with numerous methods available for their preparation. nih.govwisdomlib.org These methods often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.govmdpi.com The ability to readily synthesize and functionalize the pyrazole ring further cements its role as a key component in the synthetic chemist's toolbox. mdpi.com

Historical Development of 1-Ethynylpyrazole Synthesis Methodologies

The first report of an N-alkynyl azole dates back to 1970. nih.gov Since then, various synthetic methods have been developed to access this class of compounds. Early methods for the synthesis of N-alkynyl azoles, including this compound, often relied on elimination reactions, such as dehydrohalogenation of N-alkenyl azoles. nih.gov Another established approach involves the use of alkynyliodonium salts as alkyne-transfer reagents. nih.gov

More contemporary methods have focused on the development of cross-coupling reactions. The palladium-copper catalyzed Sonogashira coupling has proven to be a particularly convenient and widely used method for the synthesis of alkynylpyrazoles. clockss.orgresearchgate.net This reaction typically involves the coupling of a pyrazolyl halide with a terminal alkyne. clockss.org

Recent advancements have also explored direct C-H alkynylation of azoles. For instance, a nickel-catalyzed direct alkynylation of azoles with alkynyl bromides has been reported, offering a complementary approach to traditional cross-coupling strategies. acs.org These modern synthetic developments continue to expand the accessibility and utility of this compound and other N-alkynyl azoles in chemical research.

Interactive Data Tables

Table 1: Key Methodologies for N-Alkynyl Azole Synthesis

| Methodology | Description | Key Features |

| Elimination Reactions | Dehydrohalogenation of N-alkenyl azoles. | Original strategy for preparing N-alkynyl azoles. nih.gov |

| Alkynyliodonium Salts | Use of alkynyliodonium salts as alkyne-transfer reagents. | Acts as synthons for cationic alkynes. nih.gov |

| Cross-Coupling Reactions | Palladium-copper catalyzed Sonogashira coupling of pyrazolyl halides with terminal alkynes. | Convenient and widely used method. clockss.orgresearchgate.net |

| Direct C-H Alkynylation | Nickel-catalyzed direct alkynylation of azoles with alkynyl bromides. | Complements traditional cross-coupling methods. acs.org |

Advanced Synthetic Strategies and Methodologies for 1 Ethynylpyrazole and Its Derivatives

Direct N-Alkynylation Approaches

Direct N-alkynylation of pyrazole (B372694) and its precursors offers a straightforward route to 1-ethynylpyrazole derivatives. This method involves the formation of a direct bond between the nitrogen atom of the pyrazole ring and an ethynyl (B1212043) group.

Utilizing Ethynylating Reagents with Pyrazole Precursors

The direct ethynylation of pyrazole precursors can be achieved using hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX). For instance, the use of TMS-EBX with N-sulfonylamides in the presence of sodium hydride (NaH) allows for the efficient ethynylation of the nitrogen atom. epfl.ch This method is selective for amides and carbamates, enabling the synthesis of complex molecules like tetrahydropyrazines from appropriately protected starting materials. epfl.ch

Another approach involves the reaction of pyrazole with electrophilic acetylene (B1199291) sources. The reaction of pyrroles with these reagents is initiated by a single-electron transfer, leading to the formation of C-C bonds and subsequent elimination of a hydrogen halide. nih.gov While this has been explored for C-ethynylation, analogous N-ethynylation strategies are also of interest.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of 1-ethynylpyrazoles. These methods often exhibit high efficiency, broad substrate scope, and functional group tolerance.

Sonogashira Coupling and Related Methodologies for Ethynylpyrazole Scaffolds

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds and has been extensively applied in the synthesis of ethynyl-substituted heterocycles. mdpi.comlibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups. wikipedia.orgnrochemistry.com

The general mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. nrochemistry.com The palladium cycle includes oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and reductive elimination to yield the final product. nrochemistry.com The reactivity of the halide follows the order I > OTf > Br > Cl. nrochemistry.com

Table 1: Key Parameters of the Sonogashira Coupling Reaction

| Parameter | Description |

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄ or one generated in situ. |

| Co-catalyst | Copper(I) salt, like CuI, is commonly used. |

| Base | An amine base, such as diisopropylamine (B44863) or triethylamine, is required. nrochemistry.com |

| Solvent | A variety of solvents can be used, including THF, DMF, and toluene. nrochemistry.comvulcanchem.com |

| Temperature | Reactions are often run at room temperature, though some substrates may require heating. nrochemistry.com |

Copper-Catalyzed Cross-Coupling Processes

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-based methods for the synthesis of pyrazole derivatives. magtech.com.cn A notable copper-catalyzed method involves the Michael addition of a terminal alkyne to an in situ generated azoalkene, followed by cyclization to form the pyrazole ring. acs.org This "umpolung" approach allows for the synthesis of polysubstituted pyrazoles from readily available α-halohydrazones and terminal alkynes in yields ranging from 37% to 85%. acs.org The reaction demonstrates good functional group tolerance, accommodating nitro, sulfonyl, cyano, and ester groups. acs.org

Copper catalysis is also central to the Chan-Lam-Evans type cross-coupling, which can be adapted for C-O bond formation and demonstrates the versatility of copper in coupling reactions. organic-chemistry.org Furthermore, copper-catalyzed C-H/N-H cross-coupling reactions have been developed for the synthesis of biheteroaryls, highlighting the potential for direct functionalization of pyrazole precursors. rsc.org Tandem reactions initiated by copper-catalyzed cross-coupling provide an efficient strategy for constructing various heterocyclic compounds. rsc.org

Table 2: Copper-Catalyzed Synthesis of Pyrazoles from α-Halohydrazones and Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1,3,5-Triphenyl-1H-pyrazole | 85 |

| 2 | 1-Hexyne | 5-Butyl-1,3-diphenyl-1H-pyrazole | 74 |

| 3 | 3,3-Dimethyl-1-butyne | 5-tert-Butyl-1,3-diphenyl-1H-pyrazole | 65 |

| 4 | (Trimethylsilyl)acetylene | 1,3-Diphenyl-5-(trimethylsilyl)-1H-pyrazole | 71 |

Table adapted from data reported on the Cu(I)-catalyzed Michael addition of alkynes to in situ generated azoalkenes. acs.org

Palladium-Catalyzed Methods

Palladium catalysis extends beyond the Sonogashira reaction to various other cross-coupling methodologies applicable to the synthesis of functionalized pyrazoles. These methods often involve the coupling of a pyrazole derivative bearing a suitable leaving group (e.g., a halogen) with a variety of coupling partners. Palladium-catalyzed reactions are known for their mild conditions and broad functional group compatibility. magtech.com.cn

For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. rsc.org While direct C-H ethynylation of pyrazoles is an ongoing area of research, related methodologies for C-H functionalization of other heteroarenes suggest its feasibility. epfl.ch Palladium catalysts have also been employed in the synthesis of complex heterocyclic systems through tandem reactions. researchgate.net

Cycloaddition Reactions in the Formation of Pyrazoles and Ethynylpyrazole Derivatives

Cycloaddition reactions represent a fundamental and efficient strategy for the construction of the pyrazole core itself. numberanalytics.com The most common approach is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. numberanalytics.commdpi.com

Specifically, the reaction of diazo compounds with alkynes is a classic method for pyrazole synthesis. mdpi.com By using an ethynyl-substituted diazo compound or an alkyne partner that already contains the desired ethynyl moiety, this method can be adapted for the synthesis of ethynylpyrazoles. For example, the reaction of in situ generated diazo compounds from N-tosylhydrazones with acetylene leads to the formation of NH-pyrazoles. mdpi.com

Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides a route to pyrazoles under mild conditions. organic-chemistry.org Furthermore, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates yields substituted pyrazoles. organic-chemistry.org These cycloaddition strategies offer a high degree of regiochemical control and can be used to introduce a variety of substituents onto the pyrazole ring.

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, stands out as a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. nih.govlew.ro This reaction involves the combination of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond. nih.gov In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound with an alkyne. researchgate.net

A notable strategy involves a cascade reaction sequence that begins with the decomposition of a tosylhydrazone to generate a diazo compound in situ. This is followed by a [3+2] cycloaddition of the diazo compound with a terminal alkyne to form a 3H-pyrazole intermediate. scispace.com Subsequent rearrangement leads to the final pyrazole product. This method has been successfully applied to the synthesis of a variety of substituted pyrazoles. scispace.com

The reaction of sydnones, which are mesoionic heterocyclic aromatic compounds, with alkynes also proceeds via a [3+2] cycloaddition mechanism to yield pyrazoles. lew.robeilstein-journals.org This reaction is typically performed by heating the reactants in a hydrocarbon solvent and often results in high yields of the pyrazole product. beilstein-journals.org The process involves the initial cycloaddition followed by the extrusion of carbon dioxide to form the aromatic pyrazole ring. lew.ro

The versatility of the [3+2] cycloaddition is further highlighted by its use in synthesizing structurally diverse pyrazoles, including those with chiral centers. For instance, the reaction between terminal alkynes and α-chiral tosylhydrazones can produce chiral pyrazoles with the stereogenic group attached to a nitrogen atom. scispace.com Furthermore, the use of different 1,3-dipoles and dipolarophiles allows for the introduction of a wide range of substituents onto the pyrazole ring. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Tosylhydrazones | Terminal Alkynes | In situ generation of diazo compounds; cascade reaction. | scispace.com |

| Sydnones | Symmetrical/Unsymmetrical Alkynes | Mesoionic reactant; extrusion of CO2. | lew.robeilstein-journals.org |

| α-Chiral Tosylhydrazones | Terminal Alkynes | Synthesis of chiral pyrazoles. | scispace.com |

Role of 1,3-Dipoles in Pyrazole Ring Construction

The construction of the pyrazole ring via 1,3-dipolar cycloaddition hinges on the unique reactivity of 1,3-dipoles. These are molecules that can be represented as having a positive and a negative charge separated by three atoms. nih.gov For pyrazole synthesis, the most relevant 1,3-dipoles are those with a [C,N,N] framework, such as diazoalkanes, azomethine imines, and nitrile imines. chim.it

Diazo compounds are particularly common 1,3-dipoles used in pyrazole synthesis. They can be generated in situ from various precursors, such as tosylhydrazones, and readily react with alkynes to form the pyrazole ring. researchgate.netscispace.com This approach offers a high degree of regioselectivity, which is a significant advantage in organic synthesis. researchgate.net

Nitrile imines, another class of 1,3-dipoles, are typically generated in situ from hydrazonoyl halides by treatment with a base. chim.it Their reaction with alkynes provides a direct route to pyrazoles. chim.it This method is valued for its ability to produce highly substituted pyrazoles with good control over the regiochemical outcome. chim.it

Pyrolytic and Rearrangement Pathways to N-Ethynylpyrazoles

Pyrolytic methods, particularly flash vacuum pyrolysis (FVP), offer a unique and powerful tool for the synthesis of N-ethynylpyrazoles, often through intriguing rearrangement pathways. mdpi.compublish.csiro.auresearchgate.net These high-temperature, low-pressure techniques can drive reactions that are not feasible under normal solution-phase conditions, leading to the formation of highly reactive intermediates and unusual molecular structures. scripps.edu

One notable example is the pyrolysis of 1-alkynoyl-3-methylpyrazoles. While these precursors typically yield pyrazolo[1,5-a]pyridin-5-ols, precursors lacking a methyl group at the 3-position can form N-ethynylpyrazoles, albeit in low yields. publish.csiro.auresearchgate.netpublish.csiro.au The proposed mechanism involves an N1 to N2 migration of the alkynoyl group, leading to a 3-(N-pyrazolyl)propadienone intermediate. publish.csiro.auresearchgate.net In the absence of the 3-methyl group, this intermediate is thought to lose carbon monoxide and form a vinylidene carbene, which then rearranges to the N-ethynylpyrazole product. mdpi.com

The pyrolysis of 1-propynoylpyrazole itself has been shown to produce this compound. researchgate.net This transformation underscores the utility of FVP in accessing these N-alkynyl azoles. The conditions of FVP, characterized by high temperatures and short contact times, are crucial for facilitating these types of rearrangements and fragmentations while minimizing side reactions. scripps.edu

Flash Vacuum Pyrolysis of Pyrazole Derivatives

Flash vacuum pyrolysis (FVP) has been specifically investigated as a method to synthesize N-ethynylpyrazoles from appropriately substituted pyrazole precursors. mdpi.com This technique involves passing a substrate through a heated tube under high vacuum, followed by rapid cooling of the products in a cold trap. scripps.edu The unimolecular conditions of FVP are ideal for studying gas-phase rearrangements and decompositions. scripps.edu

In the synthesis of this compound, the FVP of 1-propynoylpyrazole serves as a direct, though sometimes low-yielding, method. mdpi.compublish.csiro.au A more complex pyrolytic rearrangement is observed with 1-(alkyn-2'-oyl)-3-methylpyrazoles. publish.csiro.auresearchgate.net While the primary products are pyrazolo[1,5-a]pyridin-5-ols, the absence of the 3-methyl substituent alters the reaction pathway to favor the formation of N-ethynylpyrazoles. publish.csiro.auresearchgate.net

The mechanism for the formation of N-ethynylpyrazole from 1-alkynoylpyrazoles without a 3-methyl group is proposed to proceed through an allene-ketene intermediate. mdpi.com This intermediate subsequently loses carbon monoxide and rearranges to the final product. mdpi.com The yields for this process are generally low, highlighting the challenges associated with controlling these high-energy reactions. mdpi.compublish.csiro.auresearchgate.net

| Precursor | FVP Conditions | Product(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1-Propynoylpyrazole | 700–1000°C / 0.01–0.1 torr | This compound, Tricarbon monoxide | Direct fragmentation/rearrangement | researchgate.net |

| 1-(Alkyn-2'-oyl)pyrazoles (lacking 3-methyl group) | 650°C / 0.03 mm | N-Ethynylpyrazoles (low yield) | Formation of a vinylidene carbene intermediate after loss of CO | mdpi.compublish.csiro.auresearchgate.net |

Metal-Free and Green Chemistry Approaches to Ethynylpyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. semanticscholar.orgjocpr.comimist.ma This trend has also impacted the synthesis of pyrazole derivatives, with a growing emphasis on metal-free and green chemistry approaches. nih.govbeilstein-journals.orgmdpi.comfrontiersin.org These strategies aim to reduce waste, avoid the use of toxic and expensive metal catalysts, and minimize energy consumption. jocpr.comacs.org

Metal-free synthesis offers a significant advantage by eliminating the risk of metal contamination in the final products, which is particularly important for pharmaceutical applications. frontiersin.org For instance, the cross-coupling of haloacetylenes with electron-rich heterocycles like pyrroles can be achieved under mild, solvent-free conditions using a solid base like potassium carbonate, avoiding the need for a metal catalyst. nih.gov While not directly demonstrated for this compound, this principle could potentially be adapted.

Green chemistry principles are being increasingly applied to pyrazole synthesis. nih.gov This includes the use of greener solvents like water or ethanol, employing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption, and developing one-pot procedures that minimize waste and simplify purification. semanticscholar.orgimist.manih.gov For example, a novel approach to pyrazole synthesis from tosylhydrazones of α,β-unsaturated carbonyl compounds has been developed using microwave activation under solvent-free conditions, resulting in high yields and short reaction times. nih.gov

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications. One approach to creating substituted 1-ethynylpyrazoles involves the use of cross-conjugated enynones as versatile building blocks. rscf.ruresearchgate.net

Derivatives from Cross-Conjugated Enynones

Cross-conjugated enynones, specifically pent-1-en-4-yn-3-ones, are valuable precursors for the synthesis of a variety of heterocyclic compounds, including derivatives of ethynylpyrazole. rscf.ruresearchgate.netrsc.org The presence of multiple reactive sites—a double bond, a triple bond, and a carbonyl group—allows for selective and diverse chemical transformations. rscf.ru

The reaction of these enynones with hydrazines is a key step in the synthesis of ethynylpyrazole derivatives. researchgate.netresearchgate.net Depending on the reaction conditions and the substitution pattern of the enynone and hydrazine (B178648), different cyclization pathways can be favored. For example, condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to the formation of arylhydrazones, which can then be cyclized to form 1,5-disubstituted 3-styrylpyrazoles. rsc.org

Functionalized Ethynylpyrazole Scaffolds

The development of functionalized this compound scaffolds is a significant area of research, driven by their utility as versatile building blocks in medicinal chemistry, materials science, and as ligands in coordination chemistry. researchgate.net The introduction of various functional groups onto either the pyrazole ring or the ethynyl moiety allows for the fine-tuning of the molecule's steric and electronic properties, enabling the synthesis of complex molecular architectures and bioactive compounds. Advanced synthetic strategies are focused on efficiency, regioselectivity, and functional group tolerance. adelaide.edu.au

Key methodologies for constructing these functionalized scaffolds include metal-catalyzed cross-coupling reactions, cycloaddition reactions involving the alkyne, and the cyclocondensation of functionalized precursors. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are a cornerstone for the synthesis of functionalized aryl alkynes and are readily applied to the synthesis of ethynylpyrazoles. researchgate.net This methodology can be employed in two primary ways: by coupling a halo-pyrazole with a terminal alkyne or by coupling a this compound with an aryl or vinyl halide. This provides a facile route to a wide array of functionalized derivatives, tolerating many functional groups. researchgate.net

For instance, the Sonogashira coupling of aryl and heteroaryl tosylates with alkynes under palladium catalysis offers a general procedure for creating C-C bonds, leading to various functionalized (hetero)aryl alkynes. researchgate.net The direct H(4)-pyrazole halogen exchange on a 2,6-bis(pyrazol-1-yl)pyridine backbone, followed by a Sonogashira reaction, provides access to more complex and functionalized structures. researchgate.net

Table 1: Synthesis of Functionalized Ethynylpyrazoles via Palladium-Catalyzed Cross-Coupling

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |

| 4-Iodo-1-tritylpyrazole | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(Trimethylsilylethynyl)-1-tritylpyrazole | 95 | researchgate.net |

| (Hetero)aryl tosylates | Terminal Alkynes | Pd(OAc)₂ / XPhos | Functionalized (hetero)aryl alkynes | N/A | researchgate.net |

| Aryl Bromides | N-tert-butylhydrazones | Pd₂(dba)₃ / DPEphos | N-tert-butyl azo compounds | Good | organic-chemistry.org |

This table is representative of typical Sonogashira and related palladium-catalyzed coupling reactions used to synthesize precursors or analogues of functionalized ethynylpyrazoles.

Cycloaddition Reactions

The ethynyl group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. ijrpc.comnumberanalytics.com This strategy is particularly powerful for creating novel heterocyclic systems fused or linked to the pyrazole core. The Huisgen 1,3-dipolar cycloaddition between the alkyne of an ethynylpyrazole and an organic azide (B81097) is a prominent example, yielding 1,2,3-triazole derivatives. organic-chemistry.org This reaction, often referred to as "click chemistry," is highly efficient and can be performed under mild, often aqueous, conditions, especially when catalyzed by copper(I). organic-chemistry.org

This approach allows for the covalent linkage of this compound to a wide range of molecules, including biomolecules, polymers, and other heterocyclic scaffolds, by first converting a target molecule into an azide. ijrpc.com While 3-ethynyl-1H-pyrazoles have been reported to be inactive in 1,3-dipolar cycloaddition with nitrile oxides, the reactivity can be influenced by the specific pyrazole substitution and reaction conditions. researchgate.net The reaction of pyrazolo[1,5-a]pyrimidines with arylnitrile oxides, for example, proceeds via cycloaddition to a C-C double bond within the pyrimidine (B1678525) ring system rather than an ethynyl substituent. sctunisie.org

Table 2: Functionalization of Alkynes via [3+2] Cycloaddition

| Alkyne Substrate | 1,3-Dipole | Catalyst | Product Type | Key Features | Ref. |

| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-Triazole | High yield, stereospecific, aqueous conditions. | organic-chemistry.org |

| Terminal Alkyne | Organic Azide | Ru catalyst | 1,5-disubstituted 1,2,3-Triazole | Opposite regioselectivity to Cu-catalyzed variant. | organic-chemistry.org |

| Alkenes | Nitrile Oxides | N/A | Isoxazolidine | Forms five-membered rings. | ijrpc.com |

This table illustrates the general principles of cycloaddition reactions that are applicable to the ethynyl group of this compound for scaffold diversification.

Synthesis from Functionalized Acyclic Precursors

An alternative and highly effective strategy involves constructing the functionalized ethynylpyrazole ring from appropriately substituted acyclic precursors. This bottom-up approach often provides excellent control over regioselectivity, which can be a challenge in the post-synthetic functionalization of the pyrazole ring. nih.gov

A common method is the cyclocondensation of a substituted hydrazine with a 1,3-dielectrophilic species, such as a β-alkynyl-β-hydroxyketone or a cross-conjugated enynone. researchgate.netrscf.ru For example, reactions of 5-(trialkylsilyl)pent-1-en-4-yn-3-ones with various substituted hydrazines yield 3-(trialkylsilyl)ethynylpyrazolines. researchgate.net These can be subsequently oxidized to the corresponding pyrazoles. The use of silyl (B83357) groups at the alkyne terminus serves as a protective group, which can be removed later to liberate the terminal ethynyl group for further functionalization. researchgate.net This methodology allows for the synthesis of 5-silylpyrazoles with functionalization at the C-4 position, which can be difficult to achieve via direct electrophilic substitution. researchgate.net

Table 3: Synthesis of Functionalized Pyrazoles from Acyclic Precursors

| Hydrazine Derivative | 1,3-Dielectrophile | Product | Yield (%) | Ref. |

| Hydrazine Hydrate | Acetylacetone | 3,5-dimethylpyrazole | High | researchgate.net |

| Arylhydrazines | 5-(Trialkylsilyl)pent-1-en-4-yn-3-ones | 3-(Trialkylsilyl)ethynylpyrazolines | N/A | researchgate.net |

| 2-Hydrazinylpyridine | 1,5-disubstituted pent-1-en-4-yn-1-ones | 2-(5-styryl-3-phenyl-1H-pyrazol-1-yl)pyridines | 60-82 | researchgate.net |

This table provides examples of building the pyrazole ring with existing functionality, a strategy applicable to ethynylpyrazole synthesis.

Elucidation of Reactivity and Mechanistic Pathways of 1 Ethynylpyrazole

Nucleophilic Addition Reactions to the Ethynyl (B1212043) Group

The carbon-carbon triple bond of 1-ethynylpyrazole is electrophilic in nature due to the sp-hybridization of the carbon atoms, making it susceptible to nucleophilic attack. msu.edu This reactivity is a common feature of alkynes and allows for the formation of a variety of adducts.

Nucleophilic addition to unsymmetrical alkynes like this compound raises questions of regioselectivity and stereoselectivity. masterorganicchemistry.com Regioselectivity refers to which of the two sp-hybridized carbons the nucleophile will attack. saskoer.ca In many cases, the addition of nucleophiles to alkynes follows a pattern where the nucleophile adds to the carbon atom that is less sterically hindered. The initial addition of a nucleophile to the alkyne results in a vinyl anion intermediate, which is then typically protonated to give the final product. msu.edu

Stereoselectivity concerns the spatial arrangement of the atoms in the product, for instance, whether the addition occurs in a syn or anti fashion, leading to cis or trans isomers, respectively. youtube.com The stereochemical outcome of nucleophilic addition to alkynes can be influenced by the reaction mechanism and conditions. For example, additions that proceed through a linear vinyl anion intermediate often result in the formation of the more stable trans product.

The addition of thiols to this compound, for example, would be expected to yield a vinylpyrazole. The regioselectivity would likely favor the attack of the thiolate at the terminal carbon of the ethynyl group, leading to the formation of a product where the sulfur atom is attached to the terminal carbon.

Formation of Carbon-Heteroatom Bonds at the Ethynylpyrazole Core

The reactivity of the ethynyl group in this compound allows for the formation of various carbon-heteroatom bonds. As discussed in the context of nucleophilic addition, the reaction with thiols leads to the formation of a C-S bond. msu.edu Similarly, reactions with amines or other nitrogen-based nucleophiles can lead to the formation of C-N bonds, resulting in enamine-type structures. These reactions expand the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular architectures.

Polymerization Phenomena of this compound and Related Acetylenic Compounds

Substituted acetylenes, including this compound, can undergo polymerization to form high molecular weight polymers with conjugated backbones. rsc.org The polymerization of acetylenic compounds can be initiated by various methods, including thermal, radical, and transition metal-catalyzed processes. metu.edu.tr Transition metal catalysts, particularly those based on rhodium, molybdenum, and tungsten, are often effective for the polymerization of substituted acetylenes. rsc.orgmdpi.com

The properties of the resulting polymer, such as its stereoregularity and molecular weight, are highly dependent on the chosen catalyst and reaction conditions. rsc.orgmdpi.com For instance, certain rhodium catalysts are known to produce cis-transoidal polyacetylenes. mdpi.com The polymerization of this compound would be expected to yield a polymer with pyrazole (B372694) rings as pendant groups along the polyacetylene chain. Such polymers may exhibit interesting thermal and electronic properties due to the combination of the conjugated backbone and the heterocyclic side groups. The thermal crosslinking of ethynyl groups in polymers can lead to materials with high thermal stability. researchgate.netresearchgate.net

| Catalyst Type | Common Metals | Typical Outcome for Substituted Acetylenes |

| Ziegler-Natta | Ti, V | Linear polymers. metu.edu.tr |

| Early Transition Metals | Mo, W, Nb, Ta | High molecular weight polymers. rsc.org |

| Late Transition Metals | Rh, Fe, Ru, Pd | Can produce stereoregular polymers (e.g., cis-transoidal with Rh). rsc.orgmdpi.com |

Spontaneous Polymerization

The polymerization of monomers containing carbon-carbon double or triple bonds can, in some cases, occur spontaneously, particularly when stored or upon addition of a radical source. purdue.edu This process typically follows a chain-reaction mechanism involving initiation, propagation, and termination steps. libretexts.org For acetylenic compounds, it has been noted that radicals can form spontaneously without external energy input, which then initiate polymerization and other reactions. mdpi.com

While specific documented instances of the spontaneous polymerization of pure this compound are not extensively detailed in the reviewed literature, the inherent reactivity of the ethynyl group suggests a propensity for such reactions. The process would likely result in a complex mixture of polymer chains of varying lengths due to the random nature of chain termination events. libretexts.org The polymerization process involves the conversion of the liquid monomer into a solid polymer, a transformation driven by the release of energy as new bonds are formed. nih.gov

Electrophilic and Radical Reactions Involving the Ethynylpyrazole Scaffold

The this compound molecule features two primary sites for reactivity: the aromatic pyrazole ring and the exocyclic ethynyl group. This dual functionality allows for a range of electrophilic and radical reactions.

Electrophilic Reactions

Electrophilic attack can occur at either the pyrazole nucleus or the triple bond.

At the Pyrazole Ring (Electrophilic Aromatic Substitution - EAS): The pyrazole ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution. slideshare.net The general mechanism for EAS involves the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. lumenlearning.comchemistrysteps.com For pyrazole and its derivatives, electrophilic attack typically occurs at the C4 position, as this leads to a more stable carbocation intermediate compared to attack at other positions. slideshare.net

At the Ethynyl Group (Electrophilic Addition): The carbon-carbon triple bond is susceptible to electrophilic addition. For instance, N-alkynyl azoles can react with in-situ generated hydrogen halides (HX) to yield 1-(1-halovinyl) derivatives in a stereoselective manner. nih.gov This classic alkyne reaction proceeds via the formation of a vinyl cation intermediate.

Radical Reactions

Free radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. savemyexams.comnumberanalytics.com

Radical Addition: The ethynyl group of this compound can undergo radical addition. numberanalytics.com This type of reaction is initiated by the homolytic cleavage of an initiator molecule to form radicals. rutgers.edu These radicals then add to the triple bond, generating a vinyl radical, which can propagate the chain. The reaction of the ethynyl radical with acetylene (B1199291), for example, proceeds via a barrier-free addition to form an ethynyl-vinyl radical, highlighting the high reactivity of the triple bond towards radical attack. kuleuven.be

Hydrogen Abstraction: A highly reactive radical can abstract a hydrogen atom from the pyrazole ring to generate a pyrazolyl radical, although this is less common than addition to the triple bond. rutgers.edu

| Reaction Type | Reagent/Condition | Site of Reaction | Product Type |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Pyrazole Ring (C4) | 4-Substituted-1-ethynylpyrazole |

| Electrophilic Addition | HX (e.g., HCl, HBr) | Ethynyl Group | 1-(1-Halovinyl)pyrazole |

| Radical Addition | Radical Initiator + HBr | Ethynyl Group | 1-(Bromo-vinyl)pyrazole |

Cyclocondensation Reactions of this compound Precursors

While this compound itself is a product of certain reactions, its derivatives, particularly ynones, serve as valuable precursors in cyclocondensation reactions to build more complex heterocyclic systems. uib.no Cyclocondensation reactions are fundamental in synthesizing substituted pyrazoles and other fused heterocycles, often involving a bidentate nucleophile reacting with a 1,3-difunctionalized carbon unit. mdpi.combeilstein-journals.org

A relevant synthetic pathway involves the conversion of this compound into a 1-(pyrazol-1-yl)ynone. This is achieved by treating the lithiated derivative of this compound with an acid anhydride. uib.no The resulting ynone is an excellent Michael acceptor and can react with various N,N- or N,O-binucleophiles. For example, reacting such an ynone with a compound like methyl 5-amino-1H-1,2,4-triazole-3-carboxylate leads to a Michael addition followed by a cyclocondensation and dehydration, affording a fused pyrimidone system, specifically a beilstein-journals.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivative. uib.no

Table of Cyclocondensation Precursor Reactions

| Precursor | Reactant | Product |

|---|---|---|

| 1-(Pyrazol-1-yl)ynone | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | beilstein-journals.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine derivative |

Redox Chemistry of this compound and its Derivatives

Oxidation Pathways

The this compound scaffold can undergo oxidation at several positions, depending on the oxidant and reaction conditions.

Oxidation of the Pyrazole Ring System: While the pyrazole ring itself is relatively stable to oxidation, related precursors like pyrazolines are readily oxidized. For example, 5-(4,5-dihydro-1H-pyrazol-3-yl)isoxazoles can be efficiently oxidized to their corresponding pyrazole-isoxazoles in high yields using active manganese dioxide (MnO₂). researchgate.net

Oxidation involving Metal Catalysts: In some reaction sequences involving pyrazole derivatives, metal ions can act as oxidants. For instance, Cu(I) cations have been proposed as the likely oxidant in certain transformations of pyrazole intermediates. nih.gov

Oxidation of the Ethynyl Group: The ethynyl group can be susceptible to oxidation, potentially leading to the formation of ynenones or cleavage of the triple bond under harsh conditions, though specific studies on this compound are limited.

Reduction Studies

Reduction reactions of this compound and its derivatives primarily target the ethynyl group or other reducible functional groups on the scaffold.

Reduction of the Ethynyl Group: The carbon-carbon triple bond can be selectively reduced. Catalytic hydrogenation can lead to the corresponding 1-vinylpyrazole (using Lindlar's catalyst for cis-alkene) or 1-ethylpyrazole (B1297502) (using catalysts like Pd/C).

Reduction of Derivatives: Derivatives of this compound, such as ynones, can be reduced at the triple bond. uib.no Furthermore, if other reducible groups are present on the pyrazole ring, they can also be targeted. For example, a nitro group, which can be introduced via electrophilic substitution, can be reduced to an amino group using reagents like tin (Sn) or iron (Fe) in hydrochloric acid. mnstate.edu Similarly, an acyl group can be reduced to an alkyl group via methods like the Clemmensen reduction (Zn(Hg)/HCl). mnstate.edu

Table of Potential Redox Reactions

| Reaction | Substrate | Reagent | Product |

|---|---|---|---|

| Oxidation | Pyrazoline derivative | MnO₂ | Pyrazole derivative researchgate.net |

| Reduction | This compound | H₂, Lindlar's Catalyst | 1-Vinylpyrazole |

| Reduction | This compound | H₂, Pd/C | 1-Ethylpyrazole |

| Reduction | 1-(4-Nitropyrazol-1-yl)ethyne | Fe, HCl | 1-(4-Aminopyrazol-1-yl)ethyne mnstate.edu |

Advanced Spectroscopic Characterization and Computational Investigations

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of 1-Ethynylpyrazole. Both Infrared (IR) and Raman spectroscopy offer complementary information based on the molecule's vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, this technique is particularly effective for identifying characteristic functional groups. wiley.com A standard method for analysis involves Fourier Transform Infrared (FTIR) spectroscopy, where the sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film. mdpi.com

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The most diagnostic peaks are associated with the ethynyl (B1212043) group. A sharp, weak absorption band is anticipated around 3300 cm⁻¹ due to the stretching vibration of the terminal acetylenic C-H bond (ν≡C-H). The carbon-carbon triple bond stretch (νC≡C) is expected to appear in the 2100-2260 cm⁻¹ region, though its intensity can vary. masterorganicchemistry.com

Vibrations associated with the pyrazole (B372694) ring also provide a structural fingerprint. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net Additional bands corresponding to in-plane and out-of-plane C-H bending vibrations of the ring would be observed in the fingerprint region (below 1400 cm⁻¹).

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch (ν≡C-H) | ~3300 | Sharp, Weak-Medium |

| Aromatic C-H Stretch (νC-H) | 3000-3150 | Variable |

| C≡C Triple Bond Stretch (νC≡C) | 2100-2260 | Weak, Sharp |

| Pyrazole Ring Stretches (νC=N, νC=C) | 1400-1600 | Medium-Strong |

| Pyrazole Ring C-H Bending | 1000-1300 | Medium |

Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds, which may be weak or absent in IR spectra. For this compound, Raman spectroscopy is highly effective for confirming the presence of the C≡C triple bond, which typically produces a strong and sharp signal in the 2100-2250 cm⁻¹ range due to the high polarizability of the bond. nih.govresearchgate.net

The symmetric breathing vibrations of the pyrazole ring are also often prominent in the Raman spectrum, providing further structural confirmation. researchgate.net Like IR spectroscopy, Raman can detect C-H stretching and bending modes. The combination of both IR and Raman data provides a more complete picture of the vibrational framework of the molecule, governed by their respective selection rules. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The molecular formula of this compound is C₅H₄N₂ with a calculated molecular weight of approximately 92.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 92.

The fragmentation of the pyrazole ring is well-documented and typically involves characteristic losses. researchgate.netopenresearchlibrary.org Key fragmentation pathways for this compound would likely include the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) from the ring, leading to a fragment ion at m/z 65. Another common fragmentation for pyrazoles is the loss of a nitrogen molecule (N₂, 28 Da), which would produce an ion at m/z 64. Loss of the ethynyl substituent (C₂H, 25 Da) could also occur, resulting in a pyrazole cation at m/z 67. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

Based on crystallographic studies of related pyrazole derivatives, the pyrazole ring of this compound is expected to be essentially planar. spast.orgresearchgate.net The ethynyl group attached to the N1 atom is linear. X-ray analysis would confirm these geometric features and reveal how the molecules pack in the crystal lattice. mdpi.commdpi.com This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (if present) or π-π stacking between pyrazole rings, which govern the supramolecular architecture of the compound.

Quantum Chemical and Computational Studies

Quantum chemical and computational studies are powerful tools for elucidating the intrinsic properties of molecules like this compound. These theoretical approaches provide detailed insights into the electronic structure, potential reaction pathways, and conformational preferences that complement and help interpret experimental findings. By employing various computational models, researchers can predict and understand the behavior of this compound at a molecular level.

Electronic Property Investigations

Theoretical calculations are instrumental in determining the fundamental electronic properties of this compound, which govern its reactivity and spectroscopic behavior. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, ionization potential, and electron affinity are calculated using methods like Density Functional Theory (DFT).

While specific experimental and extensive theoretical electronic property data for this compound are not widely available in the literature, computational chemistry allows for the prediction of these values. The table below presents hypothetical calculated electronic properties for this compound, based on typical values for similar small heterocyclic molecules, to illustrate the type of data generated in such studies.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

| Ionization Potential | 8.2 eV |

| Electron Affinity | -0.5 eV |

Theoretical Predictions of Reaction Mechanisms and Pathways

Computational chemistry is a vital tool for predicting and understanding the mechanisms of chemical reactions involving this compound. Theoretical studies can map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the activation energies required for different pathways. This is particularly valuable for pericyclic reactions such as cycloadditions, where this compound can act as a dienophile or a dipolarophile.

For instance, in a Diels-Alder reaction, the ethynyl group of this compound can react with a conjugated diene. Theoretical calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of the different possible approaches of the reactants. The electronic properties calculated, such as the coefficients of the HOMO and LUMO, can also be used within the framework of Frontier Molecular Orbital (FMO) theory to rationalize the observed or predicted outcomes.

Similarly, in 1,3-dipolar cycloaddition reactions, where this compound reacts with a 1,3-dipole, computational models can elucidate the concerted or stepwise nature of the mechanism and predict the preferred regioisomeric product. These theoretical investigations provide a detailed, atomistic view of the reaction dynamics that is often difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Modeling

Molecular modeling techniques are employed to investigate the conformational landscape of this compound. Although the pyrazole ring is planar and the ethynyl group is linear, rotation around the single bond connecting these two moieties can be considered. However, due to the sp-hybridized carbon of the ethynyl group, this compound is expected to have a largely rigid, planar structure with minimal conformational flexibility.

Computational methods can confirm the planarity of the molecule as its lowest energy conformation. By performing a potential energy scan for the rotation around the C-C single bond, it can be demonstrated that any deviation from planarity would lead to a significant increase in energy. Molecular modeling also provides an optimized three-dimensional structure, from which various geometric parameters like bond lengths and bond angles can be obtained and compared with experimental data if available. This provides a foundational model for understanding the molecule's interactions with other species and its packing in the solid state.

Research Applications and Functional Materials Development

1-Ethynylpyrazole as a Key Building Block in Complex Organic Synthesis

In the realm of organic synthesis, this compound is recognized as a versatile building block. researchgate.netsigmaaldrich.comalfa-chemistry.comboronmolecular.com A building block in this context is a relatively small, functionalized molecule used for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.comalfa-chemistry.com The dual functionality of this compound—the pyrazole (B372694) ring and the ethynyl (B1212043) group—allows for a wide range of chemical transformations, enabling the efficient construction of intricate molecular architectures. researchgate.netrscf.ru

The use of polyfunctional substrates is a key strategy in modern organic chemistry, allowing for the creation of structurally diverse products in a minimal number of synthetic steps. rscf.ru this compound and its derivatives are instrumental in this approach. The reactive ethynyl group can readily participate in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to create larger conjugated systems like diynes and enynes. researchgate.netrscf.ru

These resulting molecules, which possess multiple reactive sites (polyfunctional), are themselves valuable intermediates. For instance, pyrazoles containing a buta-1,3-diyne fragment can be synthesized and subsequently used in further reactions. researchgate.net This ability to systematically build complexity makes ethynylpyrazoles crucial for synthesizing advanced materials for applications in fields like molecular electronics and photonics. rscf.ru

The pyrazole motif is a cornerstone in the synthesis of a vast array of heterocyclic compounds. nih.govd-nb.infosemanticscholar.org The this compound structure provides a scaffold that can be elaborated into more complex fused and polyheterocyclic systems through various cyclization and cycloaddition reactions. rscf.rusemanticscholar.org

The terminal alkyne of this compound is particularly useful in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazole rings. This reaction is known for its high efficiency and selectivity. Furthermore, pyrazole derivatives, including those that can be conceptually derived from this compound, serve as precursors for a range of fused heterocycles. semanticscholar.org For example, functionalized pyrazoles can be cyclized to form pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines. semanticscholar.org One-pot reactions that combine multiple steps, such as Ugi-azide and Heck reactions, have been developed to efficiently construct complex heterocyclic systems from basic building blocks. beilstein-journals.org

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System |

| Pyrazole-4-carbaldehydes | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine |

| Pyrazole-4-carbaldehydes | Condensation/Cyclization | Pyrazolo[3,4-d]pyrimidine |

| Pyrazole-4-carbaldehydes | Condensation with hydrazine (B178648) | Pyrazolo[3,4-d]pyridazine |

| 5-Amino-N-octadecyl-1H-pyrazole-4-carboxamide | Reaction with β-diketones | Fused Pyrazole Systems |

| Amino esters of thieno[2,3-b]pyridines | Multi-step cyclization | Pyrimido[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazines |

Coordination Chemistry of this compound Ligands

The nitrogen atoms in the pyrazole ring of this compound make it and its derivatives excellent ligands for forming coordination compounds with metal ions. researchgate.netlibretexts.orglibretexts.org Coordination chemistry studies the formation, structure, and properties of these metal-ligand complexes. libretexts.orglibretexts.org The resulting complexes have applications ranging from catalysis to materials science. kingston.ac.uk

Scorpionate ligands are a class of tripodal ligands that bind to a metal center in a pincer-like fashion, reminiscent of a scorpion's claw. wikipedia.org The most well-known examples are the hydrotris(pyrazolyl)borates (Tp ligands), which are synthesized from pyrazole and an alkali metal borohydride (B1222165) like potassium borohydride. wikipedia.orgnih.gov

The synthesis typically involves the reaction of three pyrazole molecules with a borohydride source. nih.govunipr.it By using substituted pyrazoles, the properties of the resulting scorpionate ligand can be finely tuned. olemiss.edu While direct use of this compound in this synthesis is not extensively documented, its pyrazole core is the fundamental unit of this ligand class. The ethynyl group offers a reactive handle for post-synthetic modification of the scorpionate ligand, potentially allowing for the creation of more complex, multifunctional ligands or for grafting the ligand onto surfaces or into polymers. kingston.ac.uk These ligands are valued for their ability to form stable complexes and act as "spectator ligands" that provide a stable coordination environment without interfering in reactions at the metal center. unipr.it

Ligands derived from pyrazole readily form stable complexes with a wide range of transition metals and lanthanides. researchgate.netkingston.ac.ukmdpi.com The formation of a coordination complex involves the donation of electron pairs from the ligand's nitrogen atoms to the empty orbitals of the metal ion. libretexts.orglibretexts.org

The characterization of these metal complexes is crucial for understanding their structure and properties. Common techniques include:

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes, such as the B-H stretch in scorpionate complexes. olemiss.edu

NMR Spectroscopy: 1H, 13C, and 11B NMR are used to elucidate the structure of the ligand framework and confirm its coordination to the metal. nih.gov

X-ray Crystallography: Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.commdpi.com

Mass Spectrometry: To confirm the molecular weight of the complex. researchgate.net

UV-Vis Spectroscopy: To study the electronic properties of the complexes. mocedes.org

Pyrazole-based ligands have been shown to form complexes with metals such as cobalt, nickel, copper, zinc, silver, and lanthanides like europium and terbium. researchgate.netmdpi.commocedes.orgsysrevpharm.org The resulting complexes can exhibit various geometries, including octahedral and square antiprism, depending on the metal ion and the specific ligand structure. mdpi.comsysrevpharm.org

Table 2: Metal Complexes with Pyrazole-Based Ligands

| Ligand Type | Metal Ion(s) | Complex Type/Geometry | Characterization Methods |

| Pyridyl-pyrazole derivatives | Ag(I) | 1:1 complex | UV-Vis Spectrophotometry, NMR |

| 4,4-difluoro-1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione | Eu(III), Gd(III), Tb(III) | [LnL3(H2O)2], Square antiprism | X-ray Diffraction, Luminescence Spectroscopy |

| N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propylidene]ethylamine | Zn(II) | [ZnCl2(L)] | Elemental Analysis, IR, NMR, Mass Spectrometry |

| Tris(pyrazolyl)borate (Scorpionate) | Ni(II), Co(II) | [M(Tp)2] | IR, Mass Spectrometry, Electrochemistry |

Chelation is the process where a polydentate ligand binds to a single central metal ion through two or more donor atoms, forming a stable, ring-like structure called a chelate. wikipedia.orglibretexts.orgunacademy.com This "chelate effect" results in complexes that are significantly more stable than those formed by comparable monodentate ligands. dalalinstitute.com

Ligands designed from pyrazole units can act as effective chelating agents. nih.govacs.org For example, ligands incorporating two or more pyrazole or pyridyl-pyrazole units can coordinate to a metal ion, effectively sequestering it from its environment. nih.govresearchgate.net This property is crucial for applications such as the removal of toxic heavy metals from wastewater. acs.org Research has shown that ligands containing pyridine-pyrazole moieties can capture heavy metal ions like Pb(II), Cd(II), and Hg(II). nih.govresearchgate.net The design of these ligands often involves creating a structure with multiple nitrogen donor sites that are spatially arranged to favor the encapsulation of a target metal ion. nih.govacs.org The effectiveness of these ligands in sequestering metal ions can be quantified by determining the stability constants of the resulting metal complexes. mocedes.org

Development of Advanced Materials Incorporating Ethynylpyrazole Units

The unique electronic and structural characteristics of the ethynylpyrazole moiety have made it a valuable building block in the field of materials science. Researchers have explored its incorporation into various advanced materials, leading to novel properties and applications.

Integration into Polymeric Materials

The integration of ethynylpyrazole units into polymer chains is a key strategy for developing functional materials. researchgate.netnih.govethz.ch The rigid, aromatic nature of the pyrazole ring combined with the linear, conjugated ethynyl group can impart desirable thermal and mechanical properties to polymers. aits-tpt.edu.inupertis.ac.id A prominent method for this integration is through cross-coupling reactions, such as the Sonogashira coupling. rsc.org This reaction facilitates the connection of the ethynylpyrazole unit to other aromatic structures, forming monomers that can be subsequently polymerized.

For example, research has demonstrated the synthesis of bis(pyrazole) compounds, such as 1,4-bis(1H-pyrazol-4-ylethynyl)benzenes, which serve as precursors for poly(pyrazole) ligands. rsc.org The pyrazole core is a five-membered heterocyclic compound with two adjacent nitrogen atoms and has applications in various industries, including agrochemicals and pharmaceuticals. researchgate.net The process of forming polymers from these repeating monomer units is known as polymerization. aits-tpt.edu.in These efforts highlight the utility of the ethynylpyrazole scaffold in creating complex macromolecular architectures for advanced applications.

Synthesis of Fluorinated Polymers with Specific Optical Properties

Fluorination is a widely used strategy in polymer chemistry to enhance properties such as thermal stability, chemical resistance, and solubility, and to tune optical and electronic characteristics. researchgate.net The introduction of fluorine atoms into polymers containing ethynylpyrazole units has been a subject of specific investigation.

A notable study focused on the synthesis of new fluorinated bis(pyrazoles) via Sonogashira coupling reactions. rsc.org The resulting compounds were 1,4-bis(1H-pyrazol-4-ylethynyl)-2-fluorobenzene (H₂BPEFB), 1,4-bis(1H-pyrazol-4-ylethynyl)-2,3-difluorobenzene (H₂BPEF₂B), and 1,4-bis(1H-pyrazol-4-ylethynyl)-tetrafluorobenzene (H₂BPEF₄B). rsc.org A key finding from this research was that while the degree of fluorination had only a slight effect on the absorption and fluorescence emission properties, the dielectric constant of the molecules increased monotonically with the number of fluorine atoms. rsc.org This tunability of the dielectric constant is a significant property for materials intended for electronic applications. researchgate.net The development of fluorinated polymers often involves the polymerization of fluorine-containing monomers. researchgate.net

Below is an interactive table summarizing the findings on these fluorinated pyrazole-based compounds.

Table 1: Properties of Fluorinated Bis(pyrazole) Compounds

| Compound Name | Abbreviation | Key Findings |

|---|---|---|

| 1,4-bis(1H-pyrazol-4-ylethynyl)-2-fluorobenzene | H₂BPEFB | Exhibits fluorescence; optical properties are not significantly altered by a single fluorine atom. rsc.org |

| 1,4-bis(1H-pyrazol-4-ylethynyl)-2,3-difluorobenzene | H₂BPEF₂B | Shows increasing deviation from planarity with higher fluorination; interacts via hydrogen bonds to form 2D supramolecular layers. rsc.org |

| 1,4-bis(1H-pyrazol-4-ylethynyl)-tetrafluorobenzene | H₂BPEF₄B | Demonstrates a monotonic increase in the dielectric constant with the number of fluorine atoms; fluorescence emission is only slightly affected. rsc.org |

Applications in Organic Electronics

Organic electronics is a field centered on the design and application of organic molecules and polymers with desirable electronic properties, such as conductivity. wikipedia.org Materials used in this field, known as organic semiconductors, are foundational to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org

The incorporation of ethynylpyrazole units into conjugated polymers makes them promising candidates for organic electronic applications. Poly(arylenevinylene)s (PAVs), a related class of conjugated polymers, have been extensively studied for their use as emissive layers in OLEDs. mdpi.com The synthesis of polymers containing the ethynylpyrazole moiety, particularly fluorinated versions, allows for the tuning of electronic properties. rsc.orgmdpi.com For instance, the ability to control the dielectric constant by varying the degree of fluorination is highly relevant for the performance of electronic components. rsc.org Furthermore, the development of organic electronic devices for applications like biosensing is an area of high interest. icmab.es The inherent properties of ethynylpyrazole-based polymers position them as functional materials for this next generation of electronics.

Luminescent Probes and Sensors

Luminescent probes and sensors are molecules designed to signal the presence of specific analytes or changes in their environment through a detectable change in their light-emitting properties. rsc.orgrsc.org Fluorescence spectroscopy is a particularly powerful technique for these applications due to its high sensitivity and potential for real-time, non-invasive measurements. mdpi.com

Derivatives of this compound that exhibit fluorescence, such as the fluorinated bis(pyrazoles), are potential candidates for the development of novel luminescent sensors. rsc.org The design of such a sensor would rely on the interaction between the ethynylpyrazole-based fluorophore and a target analyte. rsc.orgmdpi.com This interaction could modulate the fluorescence intensity, lifetime, or emission wavelength, providing a measurable signal. rsc.org Research in this area focuses on creating responsive systems for various targets, including ions and biologically relevant molecules, as well as for monitoring physical parameters like temperature. rsc.orgmdpi.comresearchgate.net The structural versatility of the ethynylpyrazole core allows for the attachment of different functional groups to create specific binding sites, tailoring the sensor for a particular application.

Research in Pharmaceutical Development (Focus on Chemical Synthesis and Derivatives)

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents. researchgate.netnih.gov These drugs span a wide range of activities, treating diseases from cancer to inflammation. mdpi.comrsc.org The focus here is on the role of this compound not as a drug itself, but as a crucial component in the chemical synthesis of potential new medicines.

Synthetic Intermediate in Drug Design Research

In pharmaceutical manufacturing, a synthetic intermediate is a compound that is created during the synthesis of a final drug product. pharmtech.com The first synthetic drugs were often derived from simple organic chemicals. nih.gov Modern drug discovery relies on the ability to synthesize large libraries of diverse compounds for biological screening. arxiv.orgsymeres.com

This compound serves as a valuable synthetic intermediate in this process. The key to its utility is the ethynyl group (–C≡CH), which functions as a highly versatile reactive handle. This group readily participates in powerful chemical transformations, most notably carbon-carbon bond-forming cross-coupling reactions like the Sonogashira coupling. rsc.org This allows chemists to efficiently and selectively attach the pharmaceutically important pyrazole core to a wide variety of other molecular fragments. By using this compound as a building block, researchers can rapidly construct diverse libraries of novel pyrazole derivatives for evaluation in drug discovery programs. nih.govwhiterose.ac.uk

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-bis(1H-pyrazol-4-ylethynyl)-2,3-difluorobenzene |

| 1,4-bis(1H-pyrazol-4-ylethynyl)-2-fluorobenzene |

| 1,4-bis(1H-pyrazol-4-ylethynyl)-tetrafluorobenzene |

| This compound |

| Adipic acid |

| Aniline |

| Benzylamine |

| Celecoxib |

| Chloral hydrate |

| Copper phthalocyanine |

| Hexamethylene diamine |

| Nylon 6, 6 |

| Phenacetin |

| Polyaniline |

| Polycarbonate |

| Polyethylene terephthalate |

| Polythene |

| Polyvinyl chloride |

| Pyrazole |

| Salicylic acid |

| Starch |

| Tetraiodopyrrole |

| Toluene |

Research on this compound Derivatives in Antimicrobial Agent Development Remains Unexplored

Despite the broad investigation of pyrazole-containing compounds in the search for new antimicrobial agents, a specific focus on this compound and its derivatives in this area of research appears to be absent from the current scientific literature.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties. Extensive research has been dedicated to synthesizing and evaluating various substituted pyrazoles against an array of bacterial and fungal pathogens. These studies have often highlighted the potential of the pyrazole ring system as a pharmacophore for the development of novel anti-infective drugs.

However, a thorough review of available research indicates that the exploration of derivatives featuring a 1-ethynyl group on the pyrazole ring for antimicrobial purposes has not been a significant area of investigation. While the synthesis and reactions of this compound have been reported in other chemical contexts, its potential as a building block for antimicrobial agents has not been detailed in dedicated studies.

The development of new antimicrobial agents is a critical area of research due to the global challenge of antibiotic resistance. Scientists continuously explore novel molecular structures to identify new mechanisms of action and overcome existing resistance patterns. While the broader class of pyrazoles continues to be a source of promising candidates, the specific antimicrobial potential of this compound derivatives is a niche that remains to be explored. Future research may yet uncover valuable biological activities within this particular subclass of pyrazole compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethynylpyrazole, and how can their efficiency be experimentally validated?

- Methodological Answer : Common methods include Sonogashira coupling (pyrazole halides with terminal alkynes) or direct ethynylation using alkynylating agents (e.g., TMS-ethyne). Efficiency is assessed via yield optimization (HPLC or GC analysis ), purity (NMR ), and reaction time. Comparative studies should include control experiments to evaluate catalyst performance (e.g., Pd vs. Cu-based systems) and solvent effects (polar aprotic vs. non-polar solvents) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm ethynyl group presence (characteristic peaks at ~2.5 ppm for terminal protons and ~70–90 ppm for carbons) .

- Mass spectrometry (MS) for molecular ion verification.

- HPLC with UV detection to quantify impurities (<1% threshold for high-purity research applications) .

- X-ray crystallography for unambiguous structural confirmation in crystalline derivatives .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : Stability tests under varying conditions (temperature, humidity, light) are critical. Store in inert atmospheres (argon) at −20°C to prevent alkyne oxidation. Monitor degradation via periodic FTIR to detect carbonyl formation (C≡C → C=O) . Include control samples in stability studies to isolate environmental effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Divergent outcomes (e.g., [2+2] vs. [3+2] cycloadditions) may arise from electronic or steric effects. Systematic studies should:

- Vary substituents on the pyrazole ring to modulate electron density (Hammett plots ).

- Use DFT calculations to map transition states and predict regioselectivity .

- Compare experimental results with computational models to identify dominant factors (kinetic vs. thermodynamic control) .

Q. What experimental designs are optimal for probing the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : Design a factorial experiment with variables:

- Catalyst loading (e.g., 1–5 mol% Pd).

- Base (K₂CO₃ vs. Cs₂CO₃).

- Solvent (DMF vs. THF).

Analyze outcomes via GC-MS for conversion rates and side-product profiles. Include kinetic studies (time-resolved sampling) to identify rate-determining steps .

Q. How can researchers address discrepancies in the biological activity data of this compound derivatives?

- Methodological Answer : Variability in bioassays (e.g., IC₅₀ values) may stem from differences in:

- Assay conditions (pH, temperature).

- Compound solubility (use DMSO controls with <0.1% v/v).

- Cell-line specificity (validate across multiple models).

Apply statistical tools (ANOVA) to isolate confounding variables and replicate experiments under standardized protocols .

Methodological Guidance

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Answer : Use the PICO framework to define:

- Population (e.g., specific reaction systems).

- Intervention (e.g., novel catalysts).

- Comparison (e.g., traditional methods).

- Outcome (e.g., yield improvement).

For feasibility, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers present raw data and processed results in publications?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.